N-(4-butylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS No.: 852440-82-5
Cat. No.: VC8445928
Molecular Formula: C23H22ClN5O2
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852440-82-5 |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H22ClN5O2/c1-2-3-4-16-5-9-18(10-6-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-11-7-17(24)8-12-19/h5-13,15H,2-4,14H2,1H3,(H,27,30) |
| Standard InChI Key | NHUZTQDAQUFEMI-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Key structural elements include:
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Pyrazolo[3,4-d]pyrimidin-4-one core: A nitrogen-rich scaffold known for its planar geometry and hydrogen-bonding capacity, which enhances interactions with biological targets .
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4-Chlorophenyl substituent: Attached at position 1 of the pyrazole ring, this group contributes to steric bulk and electron-withdrawing effects, potentially influencing binding affinity .
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Acetamide linker: A flexible chain at position 5 connects the core to a 4-butylphenyl group, modulating solubility and pharmacokinetic properties .
Table 1: Molecular Descriptors
Synthesis and Derivative Design
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrazolo[3,4-d]pyrimidines are typically synthesized via:
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Cyclocondensation: Reaction of 5-amino-1H-pyrazole-4-carboxamide with chloroacetyl chloride to form the pyrimidine ring .
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N-Alkylation: Introduction of the 4-chlorophenyl group using Ullmann coupling or nucleophilic aromatic substitution .
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Acetamide formation: Coupling the intermediate with 4-butylphenylamine via carbodiimide-mediated amidation .
Structural Modifications
Key modifications in related compounds that enhance bioactivity include:
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Substitution at position 1: Aryl groups (e.g., 4-chlorophenyl) improve metabolic stability compared to alkyl substituents .
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Acetamide chain length: Shorter chains (e.g., methyl) reduce solubility, whereas butyl groups balance lipophilicity and cell permeability .
Physicochemical and Pharmacokinetic Properties
Stability Profile
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pH stability: The pyrimidinone ring is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating enteric coating for oral delivery .
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Photostability: Chlorinated aromatic systems may exhibit photodegradation, requiring light-protected storage .
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
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Position 1 substituents: Bulky aryl groups (e.g., 4-chlorophenyl) improve target affinity by occupying hydrophobic pockets in kinase domains .
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Acetamide flexibility: Longer chains (e.g., butyl) may reduce off-target effects by restricting conformational freedom .
Table 2: Hypothesized Biological Data
| Assay | Predicted IC₅₀ (μM) | Basis for Inference |
|---|---|---|
| EGFR kinase inhibition | 0.8–1.5 | Analog data |
| HT-29 cell cytotoxicity | 2.3–4.7 | Similar acetamide derivatives |
Comparative Analysis with Analogous Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
The inclusion of a 4-butylphenylacetamide side chain distinguishes this compound from simpler analogs. Compared to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide , the butyl group may enhance half-life due to reduced CYP450-mediated metabolism.
Chlorophenyl vs. Fluorophenyl Substitutions
4-Chlorophenyl derivatives generally exhibit stronger DNA-binding affinity than fluorinated counterparts, as seen in compound 35 (IC₅₀ = 5.4 μM against SKNMC cells) . The electronegative chlorine atom may facilitate halogen bonding with target proteins.
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in N-alkylation steps (~30–40% for analogous reactions) . Future work could explore microwave-assisted synthesis or transition metal catalysis to improve efficiency.
Targeted Delivery Systems
Nanoparticle encapsulation or prodrug strategies may address solubility issues, particularly for intravenous administration.
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